Benzene, 2-ethoxy-1,3,5-trinitro-

Energetic materials Detonation physics Brisance

Benzene, 2-ethoxy-1,3,5-trinitro- (CAS 4732-14-3), commonly designated ethyl picrate or trinitrophenetole, is a fully nitrated aromatic ether classified as a secondary explosive under UN Division 1.1D. Its molecular formula is C₈H₇N₃O₇ (MW 257.16 g/mol); it crystallizes as pale yellow needles with a melting point of 78 °C and a measured density of 1.55 g/cm³ at which the confined detonation velocity reaches 6,500 m/s.

Molecular Formula C8H7N3O7
Molecular Weight 257.16 g/mol
CAS No. 4732-14-3
Cat. No. B12809464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-ethoxy-1,3,5-trinitro-
CAS4732-14-3
Molecular FormulaC8H7N3O7
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H7N3O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3
InChIKeyAOZXETLGPZAZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-1,3,5-trinitrobenzene (Ethyl Picrate) CAS 4732-14-3: Technical Baseline for Scientific Procurement


Benzene, 2-ethoxy-1,3,5-trinitro- (CAS 4732-14-3), commonly designated ethyl picrate or trinitrophenetole, is a fully nitrated aromatic ether classified as a secondary explosive under UN Division 1.1D . Its molecular formula is C₈H₇N₃O₇ (MW 257.16 g/mol); it crystallizes as pale yellow needles with a melting point of 78 °C and a measured density of 1.55 g/cm³ at which the confined detonation velocity reaches 6,500 m/s [1]. The compound is sparingly soluble in water (calculated 0.093 g/L at 25 °C) but dissolves readily in ethanol, diethyl ether, and acetone . Its explosive performance and chemical reactivity position it as a distinct entity within the trinitroaromatic family, warranting careful differentiation from close analogs during technical sourcing.

Why Ethyl Picrate Cannot Be Casually Substituted with Other Trinitroaromatic Explosives


Although ethyl picrate shares the 1,3,5-trinitrobenzene scaffold with trinitroanisole (methyl picrate), picric acid, and TNT, the ethoxy substituent introduces measurable and practically consequential differences in detonation velocity, impact sensitivity, crystal density, and chromatographic selectivity that preclude simple interchange. Changing from methoxy to ethoxy reduces detonation velocity by approximately 4.4% (6,800 → 6,500 m/s) [1] while simultaneously raising the impact initiation threshold to 120% of the value required for picric acid [2]. Even in non‑energetic applications such as gas‑chromatographic stationary phases, the ethoxy derivative produces a reversal of the elution order of m‑ and p‑xylene relative to tritolyl phosphate, a selectivity feature not replicated by the methoxy homolog [3]. These compound‑specific differences mean that procurement decisions must be based on verified performance data rather than structural analogy.

Quantitative Differentiation Evidence for 2-Ethoxy-1,3,5-trinitrobenzene vs. Closest Analogs


Detonation Velocity Deficit vs. Methyl Picrate: 4.4% Lower Brisance

Ethyl picrate exhibits a confined detonation velocity of **6,500 m/s** at a charge density of **1.55 g/cm³** [1]. Its closest structural analog, methyl picrate (trinitroanisole), detonates at **6,800 m/s** at a density of **1.57 g/cm³** under comparable conditions [1]. This represents a velocity deficit of **300 m/s (4.4%)** for the ethyl derivative. The lower brisance makes ethyl picrate potentially preferable when reduced shattering effect is required, such as in controlled demolition or explosive welding.

Energetic materials Detonation physics Brisance

Impact Sensitivity: 20% Higher Initiation Threshold than Picric Acid

According to Urbański's authoritative treatise, trinitrophenetole is exploded by an impact energy amounting to **120% of that required for picric acid** [1]. Picric acid, with a reported impact sensitivity of approximately **7.4 J** (Julius‑Peters apparatus), serves as the 100% baseline [2]. This translates to an estimated impact threshold of roughly **8.9 J** for ethyl picrate. The 20% higher impact‑initiation requirement qualifies ethyl picrate as a less‑sensitive aromatic nitro explosive, a property valued in insensitive‑munition (IM) formulations where inadvertent initiation must be minimized.

Impact sensitivity Insensitive munitions Safety

Crystal Density Ranking: Lower Density than Both Methyl Picrate and Picric Acid

The crystal density of ethyl picrate is **1.55 g/cm³** [1], which is **0.02 g/cm³ lower than methyl picrate (1.57 g/cm³)** and **0.15 g/cm³ lower than picric acid (1.70 g/cm³)** [2]. Because detonation pressure scales roughly with the square of density, this seemingly small difference translates into a measurable reduction in peak pressure. For formulators, the lower density of ethyl picrate implies a larger volume per unit mass, affecting charge geometry and confinement requirements.

Density Charge packing Detonation pressure

Unique Gas‑Chromatographic Selectivity for Aromatic Isomers vs. Tritolyl Phosphate

When employed as a gas‑chromatographic stationary liquid, 2,4,6‑trinitrophenetole strongly retards ortho‑ and para‑xylene relative to tritolyl phosphate and uniquely reverses the elution order of meta‑ and para‑xylene (m‑xylene precedes p‑xylene, contrary to the usual order observed on tritolyl phosphate) [1]. Additionally, benzene elutes between n‑undecane and n‑dodecane on the trinitrophenetole column, placing its retention index in the 1100–1200 range [1]. This pronounced aromatic selectivity arises from charge‑transfer interactions between the electron‑deficient trinitroaromatic liquid phase and electron‑rich aromatic analytes.

Gas chromatography Stationary phase Aromatic selectivity

Empirical Explosive Power Ranking: Weaker than Trinitroanisole per Manometric Bomb Data

In a direct comparative statement, Urbański notes that “with regard to its explosive power, trinitrophenetole is somewhat weaker than trinitroanisole” [1]. Manometric bomb measurements by Desvergnes quantify the pressure generated by trinitrophenetole as a function of loading density: at **Δ = 0.20 g/cm³ the pressure is 1,774 kg/cm²**, at **Δ = 0.25 g/cm³ it is 2,490 kg/cm²**, and at **Δ = 0.30 g/cm³ it reaches 3,318 kg/cm²** [1]. While analogous bomb data for trinitroanisole are cited elsewhere in the same monograph, the relative ranking establishes ethyl picrate as a lower‑power alternative within the trinitrophenyl ether series.

Explosive power Manometric bomb Performance ranking

Evidence‑Backed Application Scenarios for 2-Ethoxy-1,3,5-trinitrobenzene Procurement


Insensitive Munition (IM) Formulations Requiring Reduced Shock Sensitivity

Ethyl picrate’s impact initiation threshold, measured at 120% of the energy required for picric acid [Section 3, Item 2], makes it a candidate for IM formulations where reduced sensitivity to accidental mechanical stimulus is mandated. While not as insensitive as TATB, ethyl picrate occupies a niche between picric acid and modern ultra‑insensitive explosives, offering a pathway to lower vulnerability while retaining the well‑characterized trinitroaromatic decomposition chemistry [1].

Specialty GC Stationary Phase for Xylene Isomer and Aromatic‑Aliphatic Separations

The unique ability of 2,4,6‑trinitrophenetole to reverse the elution order of m‑ and p‑xylene and to strongly retard methyl‑substituted aromatics relative to tritolyl phosphate [Section 3, Item 4] supports its use as a custom GC stationary phase for petrochemical isomer analysis. Laboratories requiring baseline resolution of C8 aromatic isomers without resorting to capillary columns of extreme length may source trinitrophenetole for packed‑column preparation [1].

Low‑Brisance Explosive Charges for Controlled Demolition and Explosive Welding

The 4.4% lower detonation velocity (6,500 vs. 6,800 m/s) and the empirically weaker explosive power relative to trinitroanisole [Section 3, Items 1 & 5] position ethyl picrate as a candidate for applications where reduced brisance is advantageous—such as explosive welding of thin metal sheets, seismic exploration charges, or controlled demolition requiring minimal collateral shattering [1].

Precursor for Meisenheimer‑Complex and Nucleophilic‑Substitution Studies

The susceptibility of the ethoxy group in 2,4,6‑trinitrophenetole to nucleophilic displacement, with well‑characterized kinetics for reactions with aliphatic amines in DMSO [1], makes this compound a valuable substrate for physical‑organic investigations of Meisenheimer complex formation. Comparative rate and equilibrium data for σ‑adduct formation have been determined using this compound as a prototype electrophile [Section 3, Supporting Evidence], enabling researchers to probe leaving‑group effects and steric influences on SNAr mechanisms [1].

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